(Z)-7-((diethylamino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one
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Overview
Description
(Z)-7-((diethylamino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one is a complex organic compound that belongs to the benzofuran family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-7-((diethylamino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one typically involves the construction of the benzofuran ring followed by functionalization. One common method is the free radical cyclization cascade, which is effective for synthesizing polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve catalytic processes. For example, the conversion of furfural, a renewable platform molecule derived from hemicellulose, into various benzofuran derivatives through chemo- and bio-catalysis is a promising approach .
Chemical Reactions Analysis
Types of Reactions
(Z)-7-((diethylamino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .
Scientific Research Applications
Chemistry
In chemistry, (Z)-7-((diethylamino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .
Biology
In biology, benzofuran derivatives, including this compound, have shown significant biological activities such as anti-tumor, antibacterial, and antiviral properties .
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. For example, certain benzofuran derivatives have been investigated for their anti-hepatitis C virus activity and as potential anticancer agents .
Industry
In the industrial sector, benzofuran derivatives are used in the production of various materials, including polymers and dyes. Their unique chemical properties make them suitable for a wide range of applications .
Mechanism of Action
The mechanism of action of (Z)-7-((diethylamino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethylfurfural (HMF): A versatile platform molecule derived from lignocellulosic cellulose.
Furfural (FF): Another important furan compound used in various chemical transformations.
Uniqueness
What sets (Z)-7-((diethylamino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one apart from similar compounds is its unique combination of functional groups, which allows for a wide range of chemical reactions and biological activities. Its structure provides a versatile scaffold for further modifications, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
(2Z)-7-(diethylaminomethyl)-2-(furan-2-ylmethylidene)-6-hydroxy-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-3-19(4-2)11-14-15(20)8-7-13-17(21)16(23-18(13)14)10-12-6-5-9-22-12/h5-10,20H,3-4,11H2,1-2H3/b16-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKGKGGGCNKVKJ-YBEGLDIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC=CO3)C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC1=C(C=CC2=C1O/C(=C\C3=CC=CO3)/C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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